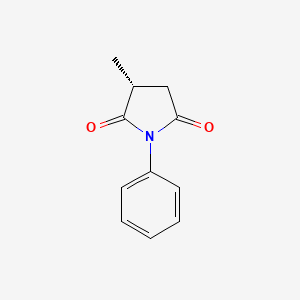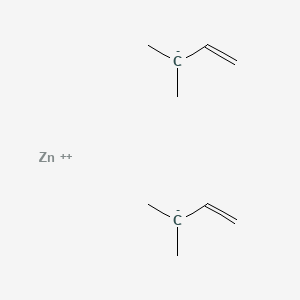
zinc;3-methylbut-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc;3-methylbut-1-ene: is an organic compound with the molecular formula C5H10. It is also known by other names such as 3-methyl-1-butene and isopentene . This compound is an alkene, characterized by the presence of a carbon-carbon double bond, which makes it reactive and useful in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation Reaction: One of the methods to prepare 3-methylbut-1-ene involves the hydroboration-oxidation of 3-methylbut-1-yne.
Addition of Water: Another method involves the addition of water in the presence of dilute sulfuric acid (H2SO4) to 3-methylbut-1-yne, following Markovnikov’s rule.
Industrial Production Methods: The industrial production of 3-methylbut-1-ene typically involves the catalytic cracking of hydrocarbons. This process breaks down larger hydrocarbon molecules into smaller ones, including alkenes like 3-methylbut-1-ene.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-methylbut-1-ene can undergo oxidative cleavage with ozone (O3) to form carbonyl compounds.
Hydrohalogenation: When reacting with hydrogen halides (e.g., HBr), 3-methylbut-1-ene undergoes electrophilic addition to form alkyl halides.
Common Reagents and Conditions:
Ozone (O3): Used in oxidative cleavage reactions.
Hydrogen Halides (HBr, HCl): Used in hydrohalogenation reactions.
Borane (BH3) and Hydrogen Peroxide (H2O2): Used in hydroboration-oxidation reactions.
Major Products Formed:
Aldehydes and Ketones: Formed from oxidative cleavage.
Alkyl Halides: Formed from hydrohalogenation reactions.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Combustion Studies: It is used in combustion research to understand the chemical mechanisms of flame reactions and optimize energy output while minimizing pollution.
Industry:
Polymer Production: 3-methylbut-1-ene is used in the production of polymers and copolymers, which have applications in various industries including packaging and automotive.
Mechanism of Action
The mechanism of action of 3-methylbut-1-ene in chemical reactions involves the interaction of its carbon-carbon double bond with various reagents. For example, in hydrohalogenation, the double bond reacts with hydrogen halides to form carbocations, which then combine with halide ions to form alkyl halides . In oxidative cleavage, the double bond reacts with ozone to form ozonides, which are then reduced to form carbonyl compounds .
Comparison with Similar Compounds
2-methylbut-1-ene: Another isomer of butene with a similar structure but different reactivity.
1-butene: A linear alkene with a similar carbon-carbon double bond but without the methyl group.
Uniqueness: 3-methylbut-1-ene is unique due to its branched structure, which affects its reactivity and the types of products formed in chemical reactions. Its branched structure also makes it a valuable intermediate in the synthesis of various chemicals and materials .
Properties
CAS No. |
66094-28-8 |
|---|---|
Molecular Formula |
C10H18Zn |
Molecular Weight |
203.6 g/mol |
IUPAC Name |
zinc;3-methylbut-1-ene |
InChI |
InChI=1S/2C5H9.Zn/c2*1-4-5(2)3;/h2*4H,1H2,2-3H3;/q2*-1;+2 |
InChI Key |
RHWVNFXGVDIUHS-UHFFFAOYSA-N |
Canonical SMILES |
C[C-](C)C=C.C[C-](C)C=C.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-ethyl-3-(pyridin-3-ylmethyl)-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14150147.png)

![5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14150169.png)
![N-[2,4-Dichloro-5-(trifluoromethoxy)phenyl]acetamide](/img/structure/B14150177.png)
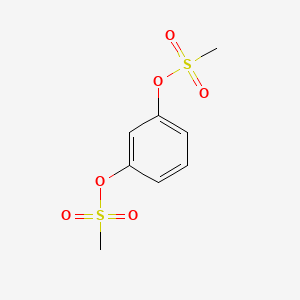
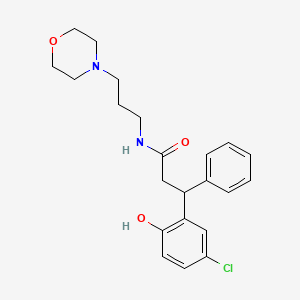
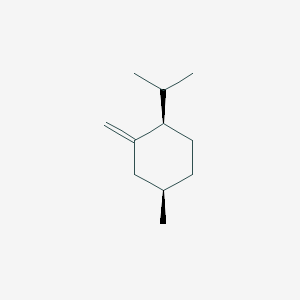
![1-[10-(4-chlorobenzylidene)anthracen-9(10H)-ylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B14150202.png)
![1-[(Benzenesulfonyl)methyl]-2,4-dinitrobenzene](/img/structure/B14150207.png)
![2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylcyclohexyl)acetamide](/img/structure/B14150210.png)
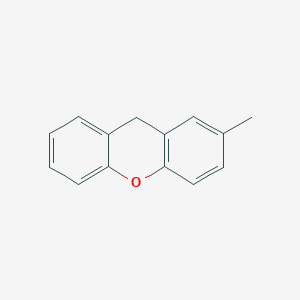

![1-{2-[4-(Dimethylamino)phenyl]-4H-[1,3]oxazolo[5,4-B]indol-4-YL}ethan-1-one](/img/structure/B14150238.png)
